molecular formula C16H18O3 B5693967 Hflluohlnrrcqm-uhfffaoysa-

Hflluohlnrrcqm-uhfffaoysa-

Cat. No.: B5693967
M. Wt: 258.31 g/mol
InChI Key: HFLLUOHLNRRCQM-UHFFFAOYSA-N
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Description

The compound "Hflluohlnrrcqm-uhfffaoysa-" corresponds to the InChI Key suffix UHFFFAOYSA, identifying it as 2-(Aminomethyl)-5-(trifluoromethyl)pyridine (CAS 871826-12-9; molecular formula: C₇H₈ClF₃N₂; molecular weight: 212.60 g/mol). This heterocyclic compound features a pyridine ring substituted with a trifluoromethyl group and an aminomethyl side chain. Its physicochemical properties include:

  • LogP (octanol-water partition coefficient): XLOGP3 = 2.15, indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, categorized as "soluble" .
  • Synthetic accessibility: Score of 2.07, indicating moderate complexity in synthesis .

The compound is synthesized via coupling reactions using reagents such as triethylamine and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in tetrahydrofuran (THF), yielding intermediates critical for drug discovery .

Properties

IUPAC Name

1-(1,8-dimethoxy-3,6-dimethylnaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9-6-12-8-10(2)14(11(3)17)16(19-5)15(12)13(7-9)18-4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLLUOHLNRRCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=C(C(=C2)C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for “Hflluohlnrrcqm-uhfffaoysa-” involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: “Hflluohlnrrcqm-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecular structures .

Scientific Research Applications

“Hflluohlnrrcqm-uhfffaoysa-” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of “Hflluohlnrrcqm-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with trifluoromethyl-substituted pyridine derivatives, commonly used in agrochemicals and pharmaceuticals. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(Aminomethyl)-5-(trifluoromethyl)pyridine 871826-12-9 C₇H₈ClF₃N₂ 212.60 Trifluoromethyl, aminomethyl, pyridine
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 1013428-47-3 C₇H₇F₃N₂ 180.14 Trifluoromethyl, primary amine
4-(Trifluoromethyl)picolinimidamide hydrochloride 1391718-88-2 C₇H₈ClF₃N₃ 250.61 Trifluoromethyl, amidine, pyridine

Key Observations :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogues .
  • Aminomethyl vs. Amidine Substitution: The primary amine in the target compound offers greater reactivity in nucleophilic reactions compared to amidine derivatives, which are more basic and prone to protonation in acidic environments .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (5-(Trifluoromethyl)pyridin-2-yl)methanamine 4-(Trifluoromethyl)picolinimidamide HCl
LogP (XLOGP3) 2.15 1.98 1.42
Solubility (mg/mL) 0.24 0.18 0.09
BBB Permeability Yes Yes No
GI Absorption High High Moderate

Analysis :

  • The target compound exhibits superior solubility and BBB penetration compared to its amidine derivative, likely due to reduced hydrogen-bonding capacity from the absence of an amidine group .
  • Lower LogP values in the amidine derivative correlate with reduced lipophilicity, limiting its utility in CNS applications .

Key Differences :

  • The target compound requires coupling agents like HATU, increasing cost but improving regioselectivity .
  • Palladium-catalyzed reactions in the methanamine analogue achieve higher yields but necessitate stringent anhydrous conditions .

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